molecular formula C15H12N2O6 B5797315 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid

2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid

Cat. No. B5797315
M. Wt: 316.26 g/mol
InChI Key: HXFQDMCVTONWHK-UHFFFAOYSA-N
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Description

2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid involves the inhibition of COX enzymes and the blocking of ion channels. By inhibiting COX enzymes, 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid reduces the production of prostaglandins, which are responsible for inflammation and pain. By blocking ion channels, 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid reduces the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have anti-tumor properties and has been investigated as a potential cancer treatment. 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid has been shown to modulate ion channels involved in various physiological processes, such as calcium signaling and muscle contraction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid in lab experiments is its well-established mechanism of action. Its ability to inhibit COX enzymes and block ion channels has been extensively studied, making it a reliable tool for investigating these pathways. However, one limitation of using 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid is its potential toxicity. It has been shown to have hepatotoxic effects in some animal models, and caution should be taken when using it in experiments.

Future Directions

There are several future directions for research involving 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid. One area of interest is its potential as a cancer treatment. Studies have shown that 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid has anti-tumor properties and can induce apoptosis in cancer cells. Further research is needed to investigate its efficacy as a cancer treatment in humans. Another area of interest is its potential as a modulator of ion channels involved in various physiological processes. 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid has been shown to modulate calcium signaling and muscle contraction, and further research is needed to investigate its potential therapeutic applications in these areas.

Synthesis Methods

The synthesis of 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid involves the reaction of 3-nitrophenol with ethyl chloroacetate to form 3-nitrophenoxyacetic acid. This is then reacted with 2-aminobenzoic acid to produce 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid. The overall process involves several steps and requires careful purification to obtain a pure product.

Scientific Research Applications

2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid has been extensively used in scientific research for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid acid has also been shown to block the activity of ion channels, such as the transient receptor potential (TRP) channels, which are involved in pain sensation.

properties

IUPAC Name

2-[[2-(3-nitrophenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c18-14(16-13-7-2-1-6-12(13)15(19)20)9-23-11-5-3-4-10(8-11)17(21)22/h1-8H,9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFQDMCVTONWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Nitrophenoxy)acetyl]amino}benzoic acid

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